1,9-Dideoxyforskolin
1,9-Dideoxyforskolin
1,9-dideoxyforskolin is a labdane diterpenoid that is the 1,9-dideoxy derivative of forskolin. It has a role as a plant metabolite. It is a labdane diterpenoid, an acetate ester and an organic heterotricyclic compound. It is functionally related to a forskolin.
Brand Name:
Vulcanchem
CAS No.:
64657-18-7
VCID:
VC20907777
InChI:
InChI=1S/C22H34O5/c1-8-20(5)12-14(24)16-21(6)11-9-10-19(3,4)17(21)15(25)18(26-13(2)23)22(16,7)27-20/h8,15-18,25H,1,9-12H2,2-7H3/t15-,16+,17-,18-,20-,21+,22-/m0/s1
SMILES:
CC(=O)OC1C(C2C(CCCC2(C3C1(OC(CC3=O)(C)C=C)C)C)(C)C)O
Molecular Formula:
C22H34O5
Molecular Weight:
378.5 g/mol
1,9-Dideoxyforskolin
CAS No.: 64657-18-7
Cat. No.: VC20907777
Molecular Formula: C22H34O5
Molecular Weight: 378.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1,9-dideoxyforskolin is a labdane diterpenoid that is the 1,9-dideoxy derivative of forskolin. It has a role as a plant metabolite. It is a labdane diterpenoid, an acetate ester and an organic heterotricyclic compound. It is functionally related to a forskolin. |
|---|---|
| CAS No. | 64657-18-7 |
| Molecular Formula | C22H34O5 |
| Molecular Weight | 378.5 g/mol |
| IUPAC Name | [(3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate |
| Standard InChI | InChI=1S/C22H34O5/c1-8-20(5)12-14(24)16-21(6)11-9-10-19(3,4)17(21)15(25)18(26-13(2)23)22(16,7)27-20/h8,15-18,25H,1,9-12H2,2-7H3/t15-,16+,17-,18-,20-,21+,22-/m0/s1 |
| Standard InChI Key | ZKZMDXUDDJYAIB-SUCLLAFCSA-N |
| Isomeric SMILES | CC(=O)O[C@H]1[C@H]([C@@H]2[C@](CCCC2(C)C)([C@@H]3[C@@]1(O[C@@](CC3=O)(C)C=C)C)C)O |
| SMILES | CC(=O)OC1C(C2C(CCCC2(C3C1(OC(CC3=O)(C)C=C)C)C)(C)C)O |
| Canonical SMILES | CC(=O)OC1C(C2C(CCCC2(C3C1(OC(CC3=O)(C)C=C)C)C)(C)C)O |
| Appearance | Assay:≥98%A crystalline solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator